molecular formula C6H7NO B11830071 (1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one

(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one

Cat. No.: B11830071
M. Wt: 109.13 g/mol
InChI Key: HGDDVGDYVZZSGO-CRCLSJGQSA-N
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Description

(1S,5R)-6-azabicyclo[320]hept-3-en-7-one is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within a constrained bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one

InChI

InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)/t4-,5+/m0/s1

InChI Key

HGDDVGDYVZZSGO-CRCLSJGQSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1C(=O)N2

Canonical SMILES

C1C=CC2C1C(=O)N2

Origin of Product

United States

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